molecular formula C10H17N3O B13197025 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Katalognummer: B13197025
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: LZNKBIFLXUQUBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine is a heterocyclic compound that features both pyrazole and oxolane moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine typically involves the condensation of pyrazole derivatives with oxolane intermediates. One common method involves the reaction of pyrazole-4-carbaldehyde with oxolane-3-amine in the presence of a suitable catalyst, such as chloro(trimethyl)silane, under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)oxolan-2-amine
  • 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine

Uniqueness

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine is unique due to its specific combination of pyrazole and oxolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C10H17N3O/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10/h8,10H,4-5,11H2,1-3H3

InChI-Schlüssel

LZNKBIFLXUQUBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.